molecular formula C13H16ClNO2 B1333082 N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide CAS No. 453557-74-9

N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide

Cat. No. B1333082
CAS RN: 453557-74-9
M. Wt: 253.72 g/mol
InChI Key: IJGOLMUXPGEDNA-UHFFFAOYSA-N
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Description

The compound "N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide" is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as chlorophenyl groups, dimethylpropanamide backbones, and acetylphenyl functionalities. These compounds are primarily investigated for their biological activities, particularly their anticancer properties, and their chemical transformations .

Synthesis Analysis

The synthesis of related compounds involves several steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters. For instance, a series of compounds based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized using DCC and azide coupling methods . Metal complexes of similar derivatives were also synthesized by reacting the ligands with various metal ions . These synthetic routes could potentially be adapted for the synthesis of "N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide" has been studied using various spectroscopic techniques. For example, the structure of 2,2-dichloro-N-(3,4-dimethylphenyl)acetamide was analyzed, revealing the orientation of the N-H bond and the intermolecular hydrogen bonding patterns . Quantum chemical and natural bond orbital investigations have been conducted to understand the influence of substituents on the characteristic frequencies of the amide group .

Chemical Reactions Analysis

The chemical reactions of related compounds involve transformations in different conditions. For instance, the transformation of a dichlorobenzamide herbicide in soil resulted in cyclization and hydrolysis products . The reactivity of these compounds can provide insights into the potential reactions that "N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide" might undergo under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide" have been characterized using various analytical methods. Spectrophotometry has been used to determine the properties of 3-chloro-N-hydroxy-2,2-dimethylpropanamide . The cytotoxic activities of these compounds have been evaluated, showing selective inhibition of cancer cell proliferation without affecting normal cells . These studies suggest that "N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide" may also possess unique physical and chemical properties that could be relevant for biological applications.

Scientific Research Applications

Spectrophotometric Analysis

N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide has been studied for its potential in spectrophotometric analysis. A study by Shu (2011) demonstrated that in the presence of sodium dodecyl sulfonate, this compound can form a stable complex, which is useful for direct determination in aqueous solutions using spectrophotometry. This method is simple and reliable, enhancing the analytical applications of this compound (L. Shu, 2011).

Synthesis of Derivatives and Complexes

The compound is used in the synthesis of various derivatives and complexes. For instance, Gui-qiu and Chun-rui (2004) described its use in preparing 4,4-dimethyl-3-isoxazolidinone, achieving high yields. This indicates its potential in the synthesis of organic compounds with potential applications in various industries (Yang Gui-qiu & Yu Chun-rui, 2004).

Antibacterial and Antimycotic Activity

Research by Baranovskyi et al. (2018) explored the antibacterial and antifungal properties of derivatives of N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide. The study revealed significant antimicrobial activity in synthesized compounds, suggesting its potential in developing new antimicrobial agents (V. Baranovskyi et al., 2018).

Molecular and Crystal Structure Analysis

The molecular and crystal structures of derivatives of this compound have been extensively studied. A study by Yalcin et al. (2012) focused on the crystal structure of a derivative, contributing to the understanding of its chemical behavior and potential applications in material science (S. Yalcin et al., 2012).

Catalytic Applications

Its derivatives have also been studied for their catalytic properties. Pu Zhong-wei (2008) investigated a novel process of catalytic pyrolysis using a derivative of N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide, demonstrating its potential as a catalyst in industrial processes (Pu Zhong-wei, 2008).

Anticancer Research

The compound has also shown promise in anticancer research. Rayes et al. (2020) synthesized derivatives that selectively inhibited the proliferation of colon cancer cells. This suggests its potential use in the development of new anticancer drugs (S. E. Rayes et al., 2020).

properties

IUPAC Name

N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-9(16)10-5-4-6-11(7-10)15-12(17)13(2,3)8-14/h4-7H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGOLMUXPGEDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224559
Record name N-(3-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide

CAS RN

453557-74-9
Record name N-(3-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453557-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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